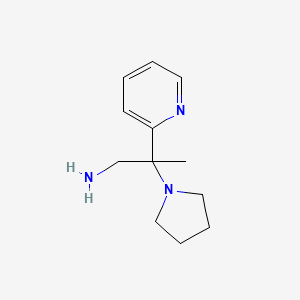
6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The Fischer indole synthesis is a common method used to prepare the tetrahydrocarbazole core . The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using oxidizing agents like selenium dioxide or hydrogen peroxide . These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in pharmaceuticals and other industries.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and hypervalent iodine compounds.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the tetrahydrocarbazole core .
Aplicaciones Científicas De Investigación
6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biological processes . For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonyl and a nitrile group. This combination of functional groups contributes to its diverse reactivity and potential biological activities .
Propiedades
IUPAC Name |
6-oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-8-1-3-12-10(5-8)11-6-9(16)2-4-13(11)15-12/h1,3,5,15H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZCNOLTAVDNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)





![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)



